C–I vs. C–Cl Orthogonal Reactivity Gap
The foundational differentiator of 5‑chloro‑2‑iodo‑3‑methylaniline is the large kinetic gap between its C–I and C–Cl bonds in Pd(0)‑catalyzed oxidative addition. The established order for C(sp²)–X oxidative addition to Pd(0) is C–I > C–OTf ≈ C–Br > C–Cl, with iodoarenes reacting approximately 10²–10⁴‑fold faster than the corresponding chloroarenes [1]. This means the 2‑iodo group can be selectively coupled under mild conditions (e.g., Suzuki–Miyaura or Sonogashira at room temperature to 40 °C with Pd(PPh₃)₄) while the 5‑chloro substituent remains untouched, available for a subsequent, harsher catalytic cross‑coupling or nucleophilic aromatic substitution. By contrast, the bromo analog 2‑bromo‑5‑chloro‑3‑methylaniline (CAS 631910-14-0) presents only a ~10²‑fold rate difference between C–Br and C–Cl, making clean orthogonal selectivity considerably more challenging to achieve in practice .
| Evidence Dimension | Relative oxidative addition rate (Pd(0)) |
|---|---|
| Target Compound Data | C–I / C–Cl rate ratio: ~10²–10⁴ |
| Comparator Or Baseline | 2‑Bromo‑5‑chloro‑3‑methylaniline: C–Br / C–Cl rate ratio: ~10² (narrower selectivity window) |
| Quantified Difference | Target offers ≥10‑fold wider kinetic selectivity window vs. bromo analog |
| Conditions | Palladium(0)-catalyzed cross-coupling; general literature consensus (see [1]) |
Why This Matters
The wider C–I / C–Cl gap means a lower risk of competitive double‑coupling side products during the first step, directly translating into higher isolated yields of the mono‑functionalized intermediate and greater synthetic efficiency in multi‑step sequences.
- [1] Angew. Pd(I)-Catalyzed Chemoselective Coupling of Polyhalogenated Aromatic C–Br Bonds; authoritative literature consensus on C–X oxidative addition order: C–I > C–OTf ≈ C–Br > C–Cl. www.163.com (2018). View Source
